![molecular formula C9H12N2O B12601189 3,4-Dihydro-1H-2-benzopyran-5,8-diamine CAS No. 917805-12-0](/img/structure/B12601189.png)
3,4-Dihydro-1H-2-benzopyran-5,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine typically involves the hydrogenation of benzopyran derivatives. One common method is the reduction of 3,4-dihydro-1H-2-benzopyran-1-one using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reaction of benzopyran with hydrazine derivatives to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-5,8-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Fully saturated benzopyran derivatives
Substitution: Substituted benzopyran derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
Dopamine Agonist Activity
Research has identified derivatives of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine as potential dopamine agonists. For instance, compounds such as 3,4-dihydro-3-(3-dipropylamino)-2H-1-benzopyran have shown significant affinity for dopamine receptors. These compounds can attenuate the stimulation of brain dopamine synthesis and decrease the firing rate of substantia nigra dopamine neurons in animal models, suggesting their potential in treating disorders like Parkinson's disease and schizophrenia .
Neuroprotective Properties
Benzopyran derivatives are noted for their neuroprotective effects. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Huntington's disease. The structural features of these compounds contribute to their interaction with biological targets involved in neuroprotection .
Catalytic Applications
Synthesis of Benzopyran Derivatives
The compound is utilized in the synthesis of various benzopyran derivatives through catalytic processes. For example, researchers have developed nanocatalysts that facilitate the synthesis of tetrahydrobenzo[b]pyran and related compounds. These reactions often involve optimizing conditions such as catalyst amount and solvent choice to achieve high yields .
Case Study: Catalytic Efficiency
A recent study demonstrated the catalytic activity of a nickel complex in the synthesis of tetrahydrobenzo[b]pyran using this compound as a starting material. The study optimized reaction conditions and achieved significant yields of the desired products (see Table 1 for details) .
Catalyst | Reaction Conditions | Yield (%) |
---|---|---|
HMS/Pr-Xa-Ni | 0.04 g catalyst in ethanol at room temperature | 90% |
HMS/Pr-PTSC-Cu | 0.004 g catalyst in ethanol at room temperature | 85% |
Other Applications
Cosmetics and Agrochemicals
Beyond medicinal uses, benzopyran derivatives are also employed in the cosmetic industry for their fragrance properties and stability. Additionally, they find applications in agrochemicals as additives that enhance the efficacy of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: A closely related compound with similar structural features but lacking the diamine groups.
3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid: Another derivative with a carboxylic acid group at the 8-position.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is unique due to the presence of diamine groups at the 5 and 8 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities. The findings presented here are derived from diverse scientific sources.
Chemical Structure and Properties
This compound has the chemical formula C9H11N and features a bicyclic structure that contributes to its biological activity. Its unique structural characteristics allow it to interact with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 0.23 to 10.46 μM, indicating potent activity against these tumor cells .
Table 1: Cytotoxic Activity of 3,4-Dihydro-1H-2-benzopyran Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 10.46 ± 0.82 |
Compound B | MCF-7 | 0.23 - 0.30 |
Compound C | HCT116 | 15 |
Antimicrobial Activity
Research has also indicated that 3,4-dihydro-1H-2-benzopyran derivatives possess antimicrobial properties. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it was found to inhibit α-glucosidase activity significantly, with reported IC50 values of approximately 52.54 μM . This inhibition can be crucial for managing conditions like diabetes by regulating carbohydrate metabolism.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- DNA Intercalation : Some studies suggest that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : It modulates the activity of enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction : The compound may act on various receptors influencing cell signaling pathways related to growth and apoptosis.
Case Studies
A notable case study involved the evaluation of a series of synthesized derivatives based on the structure of this compound. These derivatives were tested for their antiproliferative effects on human tumoral cell lines and showed promising results in selectively inducing apoptosis in cancer cells while sparing normal fibroblast cells .
Properties
CAS No. |
917805-12-0 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-5,8-diamine |
InChI |
InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2 |
InChI Key |
JKHSDRHPTPDGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=CC(=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.